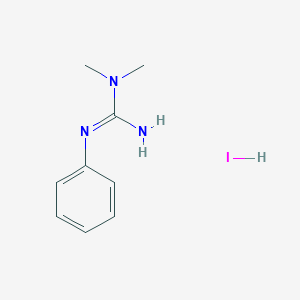

1,1-Dimethyl-2-phenylguanidine hydroiodide

Descripción

1,1-Dimethyl-2-phenylguanidine hydroiodide is a guanidinium salt characterized by a phenyl group at the 2-position and two methyl groups at the 1-positions of the guanidine core, paired with a hydroiodide counterion. Guanidine derivatives are widely studied for their biological activities, including anticancer and antimicrobial properties, due to their ability to interact with cellular targets via hydrogen bonding and electrostatic interactions . The hydroiodide salt form enhances solubility in polar solvents compared to free bases, which is critical for pharmaceutical applications .

Propiedades

IUPAC Name |

1,1-dimethyl-2-phenylguanidine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.HI/c1-12(2)9(10)11-8-6-4-3-5-7-8;/h3-7H,1-2H3,(H2,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYVMYXLICMVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NC1=CC=CC=C1)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Salt Formation by Acid-Base Reaction

The primary and most straightforward preparation method involves the formation of the hydroiodide salt by reacting the free base 1,1-Dimethyl-2-phenylguanidine with hydroiodic acid (HI). This acid-base reaction is conducted under controlled conditions to ensure complete salt formation with high purity.

$$

\text{C}9\text{H}{13}\text{N}3 + \text{HI} \rightarrow \text{C}9\text{H}{14}\text{IN}3

$$

- The free base 1,1-Dimethyl-2-phenylguanidine is dissolved in an appropriate solvent (often anhydrous or minimal water content).

- Hydroiodic acid is added slowly under stirring at controlled temperature (often 0–25 °C) to prevent decomposition or side reactions.

- The resulting hydroiodide salt precipitates or remains in solution depending on solvent and concentration.

- The product is isolated by filtration or extraction and purified by recrystallization or chromatography.

This method is widely used in both laboratory-scale and industrial synthesis due to its simplicity and efficiency.

In Situ Generation of Guanidine Derivatives Followed by Salt Formation

An alternative approach involves generating the 1,1-Dimethyl-2-phenylguanidine intermediate in situ from guanidinium salts and appropriate bases such as sodium hydride, followed by reaction with hydroiodic acid to form the hydroiodide salt.

- Guanidine derivatives can be synthesized via coupling reactions involving carbodiimide reagents (e.g., CDI coupling) with amines or amino acid derivatives.

- The guanidine intermediate is then treated with hydroiodic acid to afford the hydroiodide salt.

- This approach allows for modification of substituents on the guanidine moiety before salt formation, enabling tuning of properties such as basicity and sterics.

However, challenges include high polarity and water solubility of the products, which complicate purification and isolation, especially when aqueous work-ups are involved.

Purification and Isolation Techniques

- Recrystallization: Commonly used solvents include mixtures of water and acetone or ethanol, chosen to maximize purity and yield.

- Chromatography: For highly polar or complex mixtures, silica gel chromatography with suitable eluents (e.g., ethyl acetate/hexanes) is employed.

- Drying: Anhydrous sodium sulfate is used to remove residual moisture after organic extraction steps.

Challenges in Preparation

- High Polarity and Water Solubility: The hydroiodide salt and some guanidine derivatives show high polarity, leading to difficulties in separation from by-products, especially in aqueous media.

- Low Yields in Certain Substituted Guanidines: For example, N-methyl substituted guanidine catalysts showed instability and low isolatable yields when aqueous work-up was used.

- Purification of Polar Compounds: Some phenyl-substituted guanidines are very polar and resist purification, requiring careful selection of chromatographic conditions.

Data Table: Summary of Preparation Methods

Research Findings and Analysis

- The direct reaction of 1,1-Dimethyl-2-phenylguanidine with hydroiodic acid remains the most reliable and widely used method for preparing the hydroiodide salt with good yields and purity.

- Attempts to prepare more basic or substituted guanidines via in situ methods face difficulties in product isolation due to polarity and solubility issues, requiring careful optimization of reaction and purification protocols.

- Carbodiimide coupling methods allow for the introduction of diverse substituents on the guanidine framework, facilitating the synthesis of analogues, but purification remains a bottleneck.

- The choice of solvent and work-up procedure critically influences the yield and purity of the final hydroiodide salt, with aqueous work-ups often leading to product loss.

- Analytical characterization (NMR, IR, MS) confirms the formation of the hydroiodide salt and assists in monitoring reaction progress and purity.

Análisis De Reacciones Químicas

Types of Reactions

1,1-Dimethyl-2-phenylguanidine hydroiodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The phenyl group or the nitrogen atoms can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents, alkylating agents, and other electrophiles can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Aplicaciones Científicas De Investigación

1,1-Dimethyl-2-phenylguanidine hydroiodide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.

Industry: It can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 1,1-Dimethyl-2-phenylguanidine hydroiodide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act by binding to specific sites, altering the activity of these targets, and modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Key Compounds for Comparison:

Table 1: Structural and Physical Properties

*Calculated based on molecular formula (C₉H₁₃N₃·HI).

Key Observations :

Key Observations :

- Steric hindrance from dimethyl and phenyl groups in this compound may complicate synthesis, leading to lower yields compared to less hindered analogs like Compound 36 .

- Hydrochloride salts (e.g., Compound 36) are more frequently synthesized in high yields (>90%) compared to hydroiodides, possibly due to better crystallinity .

Actividad Biológica

1,1-Dimethyl-2-phenylguanidine hydroiodide (DMPhGHI) is an organic compound with the molecular formula C₉H₁₄IN₃. It is a derivative of guanidine characterized by a phenyl group and two methyl groups attached to the nitrogen atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and interactions with biological systems.

DMPhGHI can be synthesized through the reaction of 1,1-Dimethyl-2-phenylguanidine with hydroiodic acid, resulting in the formation of the hydroiodide salt. The general reaction can be represented as follows:

This compound exhibits unique solubility properties due to its hydroiodide form, which enhances its potential applications in biological assays and medicinal formulations.

The biological activity of DMPhGHI is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that DMPhGHI may modulate biochemical pathways by binding to specific sites on these targets, thereby altering their activity. This mechanism is crucial for understanding its potential therapeutic effects.

Cytotoxicity Studies

Recent research has explored the cytotoxic effects of DMPhGHI on various cancer cell lines. In vitro studies have shown that DMPhGHI exhibits significant cytotoxicity against certain tumor cells, indicating its potential as an anticancer agent. For instance, a study found that DMPhGHI effectively reduced cell viability in breast cancer cell lines resistant to conventional chemotherapy agents, suggesting its role in overcoming drug resistance.

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | Significant reduction in viability |

| T47D (Breast) | 15 | Moderate cytotoxicity |

| A549 (Lung) | 20 | Low cytotoxicity |

Enzyme Inhibition

DMPhGHI has also been investigated for its inhibitory effects on specific enzymes involved in cancer progression. For example, it has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Case Studies

- Study on Breast Cancer Resistance : In a study published in Nature, researchers demonstrated that DMPhGHI effectively reduced the viability of chemoresistant breast cancer cells when used in combination with standard chemotherapeutics. The study highlighted that DMPhGHI could enhance the efficacy of existing treatments by targeting resistant cell populations .

- Enzyme Targeting : Another investigation focused on the interaction of DMPhGHI with CDK2 and CDK9. The results indicated that DMPhGHI selectively inhibited these kinases, leading to reduced proliferation rates in cancer cell lines .

Future Directions

The potential applications of DMPhGHI extend beyond oncology; ongoing research aims to explore its role in other therapeutic areas, including neurodegenerative diseases and metabolic disorders. Understanding the full spectrum of its biological activity will require further investigation into its pharmacokinetics, toxicity profiles, and long-term effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-Dimethyl-2-phenylguanidine hydroiodide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves reacting substituted phenylamines with cyanoguanidine derivatives under acidic conditions. For example, analogous compounds (e.g., 1-(diaminomethylidene)-2-(4-ethoxyphenyl)guanidine hydrochloride) are synthesized via condensation reactions in acidic media, followed by hydroiodic acid treatment to form the hydroiodide salt . Key parameters include:

- Temperature : Elevated temperatures (e.g., reflux) improve reaction rates but may degrade sensitive functional groups.

- Solvent : Polar aprotic solvents (e.g., glacial acetic acid) enhance solubility of intermediates .

- Acid Concentration : Excess hydroiodic acid ensures complete salt formation but requires careful neutralization to avoid side reactions .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via elemental analysis or mass spectrometry .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl and phenyl groups) and confirms salt formation via protonation shifts .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for stability studies .

- Iodine-Specific Analysis : Potentiometric titration or ICP-MS quantifies iodide content to verify stoichiometry .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 4–8 weeks. Monitor degradation via HPLC for iodide loss or byproduct formation .

- Stabilization Strategies : Store in airtight, amber vials with desiccants (e.g., silica gel) at –20°C to minimize hydrolysis .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectroscopy to track iodide displacement rates with nucleophiles (e.g., thiols or amines) under varying pH .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and charge distribution on the guanidinium moiety, explaining regioselectivity .

- Table : Comparative reactivity of guanidine derivatives:

| Derivative | Nucleophile | Rate Constant (k, s⁻¹) | pH Dependence |

|---|---|---|---|

| 1,1-Dimethyl-2-phenylguanidine | Thiophenol | 2.3 × 10⁻³ | Strong (pH 7–9) |

| N-Methylguanidine hydroiodide | Benzylamine | 1.1 × 10⁻³ | Moderate (pH 5–7) |

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (e.g., –40°C to 60°C) identifies conformational exchange broadening signals .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to simplify splitting patterns .

- Cross-Validation : Combine NMR with IR spectroscopy (e.g., N–H stretching at ~3300 cm⁻¹) to confirm hydrogen bonding networks .

Q. What strategies optimize the compound’s solubility for in vitro biological assays without compromising stability?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO-water mixtures (<10% DMSO) to enhance solubility while avoiding denaturation of biomolecules .

- pH Adjustment : Buffer solutions (pH 4–6) stabilize the hydroiodide salt while maintaining solubility .

- Micellar Encapsulation : Non-ionic surfactants (e.g., Tween-80) improve dispersion in aqueous media .

Q. What advanced chromatographic or spectroscopic methods detect trace impurities in this compound?

- Methodological Answer :

- HPLC-DAD/ELSD : Use C18 columns with 0.1% trifluoroacetic acid in acetonitrile/water gradients to separate iodide, unreacted precursors, and oxidation byproducts .

- LC-HRMS : Orbitrap or Q-TOF systems identify impurities at ppm levels via exact mass matching .

Contradiction Analysis & Troubleshooting

Q. How to address discrepancies between theoretical and experimental molecular weights in mass spectrometry?

- Methodological Answer :

- Adduct Formation : Check for [M+H]⁺, [M+Na]⁺, or [M–I]⁺ adducts, which may skew observed m/z values .

- Ion Suppression : Dilute samples to reduce matrix effects in ESI-MS .

Q. Why do crystallographic data sometimes conflict with solution-phase NMR structures?

- Methodological Answer :

- Conformational Flexibility : Solution NMR captures dynamic equilibria, while X-ray structures reflect the most stable conformation .

- Counterion Effects : Crystal packing forces (e.g., iodide interactions) may distort bond angles compared to solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.